molecular formula C15H14N4OS B13373194 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373194
M. Wt: 298.4 g/mol
InChI Key: CXROPVGJGFHCHQ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of benzofuran, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzofuran derivatives with triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method yields the desired compound with excellent efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to altered cellular functions and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of benzofuran, triazole, and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H14N4OS/c1-9(2)7-13-18-19-14(16-17-15(19)21-13)12-8-10-5-3-4-6-11(10)20-12/h3-6,8-9H,7H2,1-2H3

InChI Key

CXROPVGJGFHCHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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